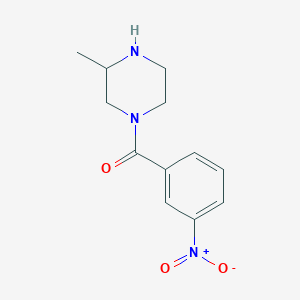

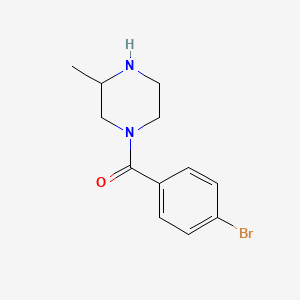

1-(4-Bromobenzoyl)-3-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

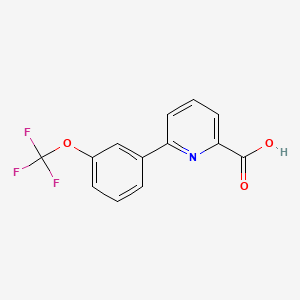

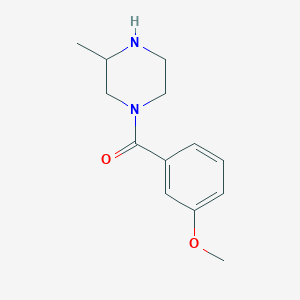

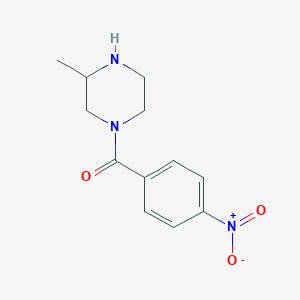

Descripción general

Descripción

Synthesis Analysis

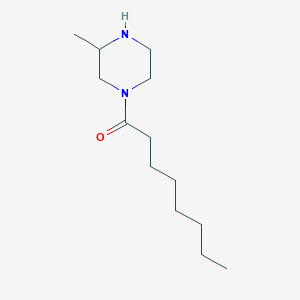

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1-(4-Bromobenzoyl)-1,3-dicyclohexylurea” involves the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid . The synthesis of similar compounds often involves reactions like the Schotten Baumann reaction .Molecular Structure Analysis

The molecular structure of “1-(4-Bromobenzoyl)-3-methylpiperazine” can be inferred from similar compounds. For example, “4-Bromobenzyl bromide” has a molecular formula of CHBr and an average mass of 249.930 Da .Aplicaciones Científicas De Investigación

Synthesis of HIV-1 Protease Inhibitors

- Application : Researchers use this compound to create HIV-1 protease inhibitors, which play a vital role in managing HIV infections. These inhibitors disrupt the viral protease enzyme, preventing the virus from maturing and infecting new cells .

Oxazole Synthesis

- Application : Scientists utilize 4-bromobenzoyl chloride as a building block to synthesize oxazoles. These derivatives exhibit antibacterial, antifungal, and anti-inflammatory properties. Oxazoles are also investigated for their potential as anticancer agents .

Cyclohexanone Derivatives as Analgesic Agents

- Application : By incorporating 4-bromobenzoyl chloride into the synthesis of cyclohexanone derivatives, researchers explore their analgesic properties. These compounds may act as pain-relievers, making them relevant for pharmaceutical research .

Antimicrobial Agents

- Application : 4-Bromobenzoyl chloride contributes to the creation of novel antimicrobial compounds. Researchers investigate its efficacy against various pathogens, potentially leading to new therapeutic options .

Molecular Modeling and Crystallography Studies

- Application : Researchers subject 4-bromobenzoyl chloride to single-crystal X-ray studies. These studies provide insights into its three-dimensional arrangement, aiding in the design of more effective drugs .

Energy Framework Calculations

- Application : Scientists perform energy calculations on 4-bromobenzoyl chloride to understand its stability and interactions. This information guides further synthetic strategies and applications .

Mecanismo De Acción

Target of Action

A compound with a similar structure, bromfenac, is known to inhibit prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .

Mode of Action

While the exact mode of action for 1-(4-Bromobenzoyl)-3-methylpiperazine is not clearly defined, we can infer from related compounds that it may function by inhibiting the synthesis of prostaglandins. Prostaglandins are compounds that play key roles in inflammation and pain. By inhibiting their synthesis, the compound could potentially reduce inflammation and pain .

Biochemical Pathways

Given its potential role as a prostaglandin synthesis inhibitor, it could affect the arachidonic acid pathway, which is responsible for the production of prostaglandins .

Pharmacokinetics

Related compounds like bromfenac have been shown to have good ocular penetration, suggesting that 1-(4-bromobenzoyl)-3-methylpiperazine may also have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

If it functions similarly to bromfenac, it could potentially reduce inflammation and pain by inhibiting prostaglandin synthesis .

Propiedades

IUPAC Name |

(4-bromophenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTNGWQNINLROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzoyl)-3-methylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)